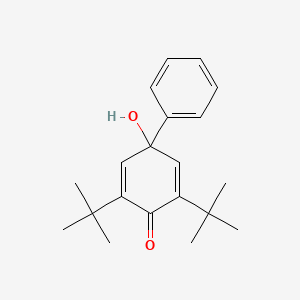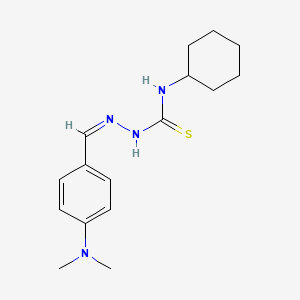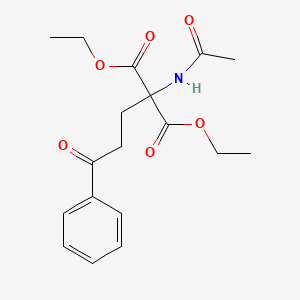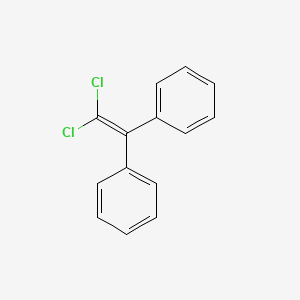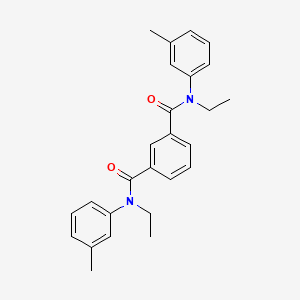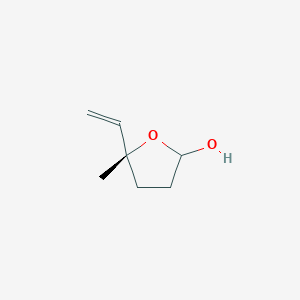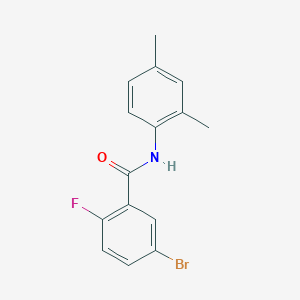
5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide is an organic compound with the molecular formula C15H13BrFNO It is a derivative of benzamide, featuring bromine, fluorine, and dimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Amidation: The formation of the amide bond between the benzene ring and the dimethylphenyl group.
Common reagents used in these reactions include bromine, fluorine gas or fluorinating agents, and amide coupling reagents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Aplicaciones Científicas De Investigación
5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-N-(2,4-dimethylphenyl)-2-furamide
- 5-Bromo-N-[(2,4-dimethylphenyl)carbamothioyl]-2-furamide
Uniqueness
5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties
Propiedades
Número CAS |
853313-07-2 |
|---|---|
Fórmula molecular |
C15H13BrFNO |
Peso molecular |
322.17 g/mol |
Nombre IUPAC |
5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H13BrFNO/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16)4-5-13(12)17/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
FVDNDXOBOAIRNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


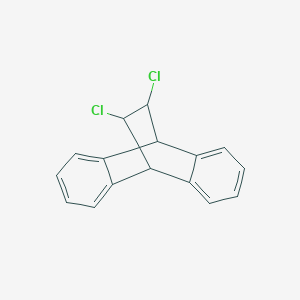
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
